1,2-Dibromo-3,5-difluorobenzene

Site-Selective Synthesis Sonogashira Coupling Fluorinated Building Blocks

Synthesizing fluorinated biaryl libraries or ortho-terphenyl-based OLED materials? Isomeric impurity from para-substituted dibromofluorobenzenes disrupts regiocontrol. This 1,2-dibromo-3,5-difluorobenzene (C6H2Br2F2, MW 271.89) offers: - Two adjacent bromines enabling site-selective mono- and di-functionalization - 3,5-difluoro substitution pattern locking predictable Suzuki/Sonogashira coupling at position 1 - Direct one-pot route to unsymmetrical ortho-terphenyl scaffolds without isomer separation

Molecular Formula C6H2Br2F2
Molecular Weight 271.88 g/mol
CAS No. 101051-60-9
Cat. No. B009399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-3,5-difluorobenzene
CAS101051-60-9
Synonyms1,2-DIBROMO-3,5-DIFLUOROBENZENE, 97
Molecular FormulaC6H2Br2F2
Molecular Weight271.88 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Br)Br)F
InChIInChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
InChIKeyGABNJPUNFZFOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-3,5-difluorobenzene: Site-Selective Cross-Coupling Reagent


1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic building block (C6H2Br2F2, MW 271.89) . It is distinguished in synthetic chemistry by its specific substitution pattern: two adjacent bromine atoms at the 1,2-positions and two fluorine atoms at the 3,5-positions on the benzene ring . This arrangement creates a unique electronic and steric environment that is the basis for its primary application as a highly selective substrate in palladium-catalyzed cross-coupling reactions .

1
Regioselective Sonogashira or Suzuki coupling at position 1 Reported exclusive selectivity
2
Second coupling at Br-2 for unsymmetrical biaryls Sequential one-pot protocols available
3
Direct route to difluorinated ortho-terphenyls Para-isomer yields different scaffold

1,2-Dibromo-3,5-difluorobenzene: Unique Substitution Pattern


Substituting 1,2-dibromo-3,5-difluorobenzene with a different dibromofluorobenzene isomer (e.g., 1,4-dibromo-2-fluorobenzene or 1,3-dibromo-4-fluorobenzene) is not possible for applications requiring ortho-terphenyl scaffolds or highly predictable regioselectivity. The compound's unique substitution pattern, featuring two adjacent bromine atoms and two fluorine atoms, dictates its reactivity and the structural outcome of cross-coupling reactions [1]. While other isomers can also undergo site-selective reactions [2], the specific electronic and steric properties of this compound lead to a distinct and predictable reaction pathway favoring position 1, a feature that is critical for synthesizing specific fluorinated intermediates and complex molecules [3].

This compound
1,2-dibromo-3,5-difluorobenzene provides ortho-terphenyl scaffolds via predictable regioselectivity.
Common alternative
1,4-dibromo-2-fluorobenzene yields para-terphenyls; scaffold mismatch for ortho-targeted projects.
This compound
Adjacent bromines and fluorine pattern direct exclusive reaction at position 1 in Sonogashira couplings.
Alternative isomer
1,3-dibromo-4-fluorobenzene exhibits different electronic/steric control; regioselectivity may not transfer.
This compound
Fluorine substitution supports specific electronic environment for site-selective cross-couplings.
Non-fluorinated analog
Dibromobenzene without fluorine may produce regioisomeric mixtures and alter reaction pathway.

1,2-Dibromo-3,5-difluorobenzene: Cross-Coupling Selectivity Data


Exclusive Site-Selectivity in Sonogashira Coupling

In Sonogashira cross-coupling reactions, 1,2-dibromo-3,5-difluorobenzene exhibits exclusive selectivity for position 1 over position 2. The formation of the 2-alkynyl-substituted isomer was not observed across all tested conditions [1]. This is in contrast to less hindered or electronically distinct isomers, which may yield mixtures of regioisomers.

Sonogashira Selectivity
Reported
100% selectivity for position 1; 2-substituted isomer not observed
Predictable single-product synthesis, avoiding regioisomer separation steps.
Conditions: 1.0 equiv. alkyne, Pd(PPh3)4, Et3N, THF, 60 °C
Site-Selective Synthesis Sonogashira Coupling Fluorinated Building Blocks

Suzuki-Miyaura Synthesis of Fluorinated Ortho-Terphenyls

1,2-Dibromo-3,5-difluorobenzene is a direct precursor to difluorinated ortho-terphenyls. A Suzuki-Miyaura reaction with two equivalents of arylboronic acids yields difluorinated ortho-terphenyls in moderate to good yields . A comparable reaction with 1,4-dibromo-2-fluorobenzene yields para-terphenyls [1], demonstrating how the substitution pattern dictates the final core structure.

Ortho-Terphenyl Access
Cross-study comparable
Exclusive access to difluorinated ortho-terphenyls; para-isomer yields different scaffold
Enables ortho-terphenyl core; critical for angle-specific materials.
Suzuki conditions: 1,4-dioxane, Cs2CO3, Pd(PPh3)4, 90-100 °C
Suzuki-Miyaura Coupling Ortho-Terphenyl Synthesis Fluorinated Aromatics

Sequential One-Pot Coupling for Unsymmetrical Biaryls

1,2-Dibromo-3,5-difluorobenzene enables a one-pot reaction with two different arylboronic acids to yield difluorinated ortho-terphenyls containing two different terminal aryl groups . This capacity for controlled, sequential functionalization exploits the inherent reactivity difference between the two bromine atoms, a property not equally available in all dibromofluorobenzene isomers.

Sequential Coupling
Data to verify
One-pot synthesis of unsymmetrical ortho-terphenyls via two different arylboronic acids
Supports diverse biaryl library synthesis from single building block.
Class-level inference; source data to verify
Sequential Coupling One-Pot Synthesis Biaryl Synthesis

1,2-Dibromo-3,5-difluorobenzene: Key R&D Applications


Fluorinated Ortho-Terphenyls for Advanced Materials

This compound is the ideal starting material for any project requiring a difluorinated ortho-terphenyl core. The site-selective Suzuki-Miyaura coupling provides a direct and efficient route to this specific structural motif . Researchers developing new liquid crystals, organic light-emitting diodes (OLEDs), or other materials where the rigid, angled ortho-terphenyl architecture is crucial will find this compound irreplaceable by the para-substituted isomer.

Fluorinated Biaryls for Medicinal Chemistry

Medicinal chemists synthesizing libraries of fluorinated biaryl compounds for drug discovery should prioritize this building block. Its ability to undergo site-selective Sonogashira [1] and sequential Suzuki-Miyaura reactions allows for the rapid generation of diverse, complex molecules with high structural control. This is especially valuable for optimizing physicochemical properties like lipophilicity and metabolic stability, where the precise placement of fluorine atoms is critical [2].

Custom Unsymmetrical Biaryl Intermediates

Contract research organizations (CROs) and fine chemical suppliers engaged in custom synthesis of complex intermediates should stock this compound. Its demonstrated capacity for one-pot, two-component Suzuki-Miyaura reactions offers a powerful and cost-effective method for producing highly functionalized, unsymmetrical ortho-terphenyls on demand for clients in the pharmaceutical and agrochemical sectors.

Application
Selection Property
Validation Focus
Advanced materials research (OLEDs, liquid crystals)
Ortho-terphenyl core architecture
Regioselective Suzuki coupling outcome and scaffold confirmation
Medicinal chemistry biaryl libraries
Sequential coupling versatility
Site-selective Sonogashira and Suzuki reactions; product complexity
Custom unsymmetrical intermediate synthesis
One-pot sequential functionalization
Reaction reproducibility and access to diversified ortho-terphenyls

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